molecular formula C12H10N2O5S B5976426 methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No. B5976426
M. Wt: 294.29 g/mol
InChI Key: AMRYJYZGUXDPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate, also known as MNTX, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiophene family and is known for its unique chemical structure and properties.

Mechanism of Action

Methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate works by undergoing a redox reaction with ROS, resulting in the formation of a highly fluorescent product. The fluorescence intensity is directly proportional to the concentration of ROS, allowing for quantitative detection and imaging. This compound has been shown to be selective for ROS and does not react with other cellular components, making it a reliable and specific probe for ROS detection.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not affect cell viability or function. It has also been demonstrated to be stable under physiological conditions, making it suitable for in vivo applications. This compound has been used to study ROS in various cell types and tissues, including cancer cells, neurons, and cardiovascular tissues.

Advantages and Limitations for Lab Experiments

Methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several advantages over traditional methods for ROS detection, including its non-invasiveness, sensitivity, and specificity. It can also be used for real-time imaging and does not require any additional labeling or staining. However, this compound has some limitations, including its dependence on the redox state of the cell and its potential interference with other fluorescent probes.

Future Directions

There are several future directions for methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate research, including its application in disease diagnosis and therapy. This compound can potentially be used for detecting early-stage cancer and monitoring the efficacy of cancer treatments. It can also be used for studying the role of ROS in various diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further optimization and development of this compound can lead to improved sensitivity and selectivity for ROS detection.
Conclusion
This compound, or this compound, is a promising compound for scientific research due to its unique properties and potential applications. Its use as a fluorescent probe for ROS detection has been extensively studied and has shown promising results. Further research and development of this compound can lead to significant advancements in disease diagnosis and therapy.

Synthesis Methods

The synthesis of methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves the reaction of 4-nitroaniline with ethyl 2-chloroacetoacetate in the presence of sodium ethoxide. The resulting product is then treated with thioacetic acid to yield this compound. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of the final product.

Scientific Research Applications

Methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS play a crucial role in various physiological and pathological processes, and this compound can provide a non-invasive and sensitive method for detecting ROS in real-time. This compound has also been used as a tool for studying the redox signaling pathways and oxidative stress in cells.

properties

IUPAC Name

methyl 3-hydroxy-5-(4-nitrophenyl)imino-2H-thiophene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S/c1-19-12(16)10-9(15)6-20-11(10)13-7-2-4-8(5-3-7)14(17)18/h2-5,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRYJYZGUXDPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CSC1=NC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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